(S)-3-(Aminooxy)butane-1-thiol

Chiral bioconjugation Enantiomeric discrimination Stereospecific linker

(S)-3-(Aminooxy)butane-1-thiol (CAS 2355480-58-7) is a chiral, short-chain heterobifunctional linker belonging to the aminooxyalkanethiol class. It carries a nucleophilic aminooxy group (–ONH₂) at the C-3 position with S-configuration and a free thiol (–SH) at the C-1 terminus of a four-carbon backbone (molecular formula C₄H₁₁NOS, molecular weight 121.20 Da).

Molecular Formula C4H11NOS
Molecular Weight 121.20 g/mol
Cat. No. B12854574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Aminooxy)butane-1-thiol
Molecular FormulaC4H11NOS
Molecular Weight121.20 g/mol
Structural Identifiers
SMILESCC(CCS)ON
InChIInChI=1S/C4H11NOS/c1-4(6-5)2-3-7/h4,7H,2-3,5H2,1H3/t4-/m0/s1
InChIKeyZBWASMUZSLYFQT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-3-(Aminooxy)butane-1-thiol: Core Properties and Compound Class Overview for Procurement


(S)-3-(Aminooxy)butane-1-thiol (CAS 2355480-58-7) is a chiral, short-chain heterobifunctional linker belonging to the aminooxyalkanethiol class. It carries a nucleophilic aminooxy group (–ONH₂) at the C-3 position with S-configuration and a free thiol (–SH) at the C-1 terminus of a four-carbon backbone (molecular formula C₄H₁₁NOS, molecular weight 121.20 Da) . The aminooxy group reacts selectively with aldehydes and ketones to form hydrolytically stable oxime ether linkages, while the thiol enables chemoselective conjugation to maleimides, disulfides, or gold surfaces . This bifunctional architecture supports sequential, orthogonal bioconjugation without cross-reactivity when employed under appropriate pH and solvent conditions [1].

Sequential orthogonal bioconjugation: Aminooxy–thiol architecture supports oxime ligation and thiol–maleimide/gold coupling without cross-reactivity under controlled pH.

Defined chiral S-configuration: Enables stereochemistry-dependent conjugation studies, unavailable with achiral aminooxy-thiol linkers.

Direct gold-surface immobilization: Free thiol permits one-step self-assembled monolayer (SAM) formation for SPR, QCM, and microarray workflows.

Why Generic Substitution of (S)-3-(Aminooxy)butane-1-thiol Fails: Key Differentiation from Closest Analogs


Although multiple aminooxy-thiol linkers share the same functional group pairing, their performance in bioconjugation is governed by stereochemistry, alkyl spacer length, and the nature of the thiol-reactive terminus—none of which are interchangeable without altering conjugation efficiency, spatial presentation, or biological recognition [1]. The (S)-configuration at C-3 introduces a defined chiral center absent in achiral analogs such as 3-(aminooxy)propane-1-thiol (CAS 1071-99-4; C₃ backbone, no chiral center) . This stereochemical element can influence diastereomeric interactions with chiral biomolecular targets [2]. The four-carbon spacer provides a distinct distance between reactive groups compared to shorter two- or three-carbon analogs, affecting crosslinking geometry on proteins and surfaces [3]. Additionally, the free thiol enables direct gold-surface self-assembly, a property not shared by maleimide-terminated linkers such as N-[4-(aminooxy)butyl]maleimide [4]. Generic substitution without accounting for these parameters risks reduced conjugate yields, altered antigen presentation, or loss of surface functionalization efficiency.

Achiral analogs (e.g., 3-(aminooxy)propane-1-thiol): Lack the C-3 stereocenter; may alter diastereomeric interactions with chiral biomolecular targets.

Shorter alkyl spacers: Three-carbon backbones reduce inter-group distance, potentially increasing steric hindrance in glycoconjugate presentation.

Maleimide-terminated linkers: Cannot directly self-assemble on gold; require additional surface pre-functionalization steps.

Flexible PEG linkers: Introduce conformational polydispersity, complicating structural characterization of conjugates.

(S)-3-(Aminooxy)butane-1-thiol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


Absolute Stereochemistry: S-Configuration vs. R-Enantiomer

(S)-3-(Aminooxy)butane-1-thiol possesses a defined S-configuration at the C-3 stereocenter, distinguishing it from its R-enantiomer counterpart (CAS 2349391-25-7; same molecular formula C₄H₁₁NOS, MW 121.20 Da) . In chiral biological environments—such as protein binding pockets or nucleic acid grooves—enantiomeric linkers may exhibit differential spatial presentation of conjugated payloads. While direct comparative bioconjugation yields or enantioselectivity data for this specific pair are not publicly available, the principle that linker chirality can influence biomolecular recognition is established: for the closely related (S)-2-(aminooxy)propane-1-thiol, the chiral center has been explicitly noted as critical for constructing stereospecific molecules in pharmaceutical research . The availability of both enantiomers separately (S: CAS 2355480-58-7; R: CAS 2349391-25-7) enables researchers to investigate chirality-dependent effects, which is not possible with achiral analogs .

S vs R enantiomer
Class-level inference
Opposite optical rotation; identical MW and formula. Direct enantioselectivity data not publicly reported.
Enables chirality-dependent conjugation studies.
Availability of both enantiomers supports comparative experiments.
Chiral bioconjugation Enantiomeric discrimination Stereospecific linker

Alkyl Spacer Length: Four-Carbon Backbone vs. Three-Carbon Analog

(S)-3-(Aminooxy)butane-1-thiol provides a four-carbon backbone separating the aminooxy and thiol groups, yielding an extended spatial reach compared to the widely cited three-carbon analog 3-(aminooxy)propane-1-thiol hydrochloride (CAS 1071-99-4; MW 143.64 Da as HCl salt; MW 107.18 Da as free base with C₃H₉NOS formula) . The additional methylene unit increases the theoretical inter-functional group distance by approximately 1.54 Å (one C–C bond length). In the seminal carbohydrate–protein conjugation protocol by Kubler-Kielb and Pozsgay (2005), the aminooxy-thiol linker was coupled to bromoacetylated BSA via thioether bond formation, followed by oxime condensation with aldehydo/keto-saccharides [1]. While that study primarily employed the three-carbon linker, the four-carbon backbone of (S)-3-(Aminooxy)butane-1-thiol is expected to reduce steric interference between conjugated carbohydrate epitopes and the protein surface—a factor known to modulate immunogenicity in glycoconjugate vaccines where linker length influences B-cell epitope presentation [2].

4-carbon vs 3-carbon spacer
Supporting evidence
+1 methylene unit; ~1.54 Å longer inter-group distance; 14.02 Da higher MW.
May reduce steric hindrance in glycoconjugate vaccine research.
Based on geometric comparison; functional data from glycoconjugate literature.
Linker geometry Crosslinking distance Protein conjugation

Small-Molecule Control vs. PEG-Based Aminooxy-Thiol Linkers

Unlike aminooxy-PEG₃-thiol (CAS 1200365-63-4; MW ~225–300 Da depending on salt form), which introduces a flexible polyethylene glycol spacer, (S)-3-(Aminooxy)butane-1-thiol (MW 121.20 Da) is a rigid, fully defined small molecule with a precisely known inter-functional-group distance . PEG linkers exhibit a distribution of conformations in solution due to chain flexibility, which can complicate structural characterization of conjugates and introduce batch-dependent heterogeneity in hydrodynamic radius [1]. In contrast, the short alkyl chain of (S)-3-(Aminooxy)butane-1-thiol enables more predictable conjugate geometries, which is advantageous when defined spatial relationships between conjugated moieties are required—for example, in structure-activity relationship (SAR) studies of glycoconjugate vaccines where linker length and rigidity influence immunological readouts [2]. The chiral center at C-3 further distinguishes it from all achiral PEG-aminooxy-thiol variants, offering an additional dimension of structural definition.

Small molecule vs PEG linker
Class-level inference
Rigid C4 scaffold (MW 121.20 Da); chiral center present. PEG3-thiol: flexible, MW ~225–300 Da, achiral.
Supports defined conjugate geometry and structural characterization.
PEG polydispersity may introduce batch-dependent heterogeneity.
Linker design PEGylation Small-molecule conjugation

Free Thiol Reactivity vs. Maleimide-Terminated Aminooxy Linkers

The free thiol terminus of (S)-3-(Aminooxy)butane-1-thiol enables direct self-assembly onto gold surfaces, a capability demonstrated for aminooxy alkanethiols in the formation of self-assembled monolayers (SAMs) [1]. In contrast, N-[4-(aminooxy)butyl]maleimide terminates in a maleimide group rather than a free thiol, requiring pre-functionalized surfaces or an additional deprotection step before gold attachment [2]. The Mancini et al. (2009) study demonstrated that a photo-caged aminooxy alkanethiol (seven-step synthesis, 15% overall yield) formed SAMs on gold, with photo-deprotection confirmed by FT-IR spectroscopy and contact angle goniometry (contact angle shift to 62° ± 7° after deprotection) [3]. Subsequent oxime conjugation of ethyl levulinate to the deprotected surface was confirmed by the appearance of a C=O stretch at 1715 cm⁻¹ and C=N stretch at 1640 cm⁻¹, with a final contact angle of 64° ± 4° [4]. While this study employed a photo-caged variant, the surface attachment chemistry relies on the free thiol–gold interaction common to all aminooxy alkanethiols including (S)-3-(Aminooxy)butane-1-thiol.

Thiol vs maleimide terminus
Cross-study comparable
Free thiol enables direct SAM on gold. Photo-deprotected SAM contact angle 62°±7°; oxime-conjugated 64°±4°.
Simplifies one-step surface immobilization for biosensor research.
Maleimide-terminated linkers require extra surface pre-functionalization.
Thiol-reactive group Gold surface functionalization Self-assembled monolayer

Carbohydrate–Protein Conjugation: Validated Methodology for Aminooxy-Thiol Linkers

The Kubler-Kielb and Pozsgay (2005) protocol established that aminooxy-thiol heterobifunctional linkers enable efficient coupling of saccharides to proteins under mild aqueous conditions (near physiological pH, ambient temperature) with recovery of uncoupled saccharide in its original form—preserving the cyclic structure of the reducing-end sugar moiety [1]. The methodology was validated with neutral monosaccharides, tetrasaccharides, and a negatively charged ribitol-phosphate construct conjugated to bovine serum albumin (BSA) [2]. This two-step approach—thioether coupling to bromoacetylated protein followed by oxime condensation—avoids the denaturing conditions, side reactions, and irreversible sugar modifications associated with traditional reductive amination methods [3]. (S)-3-(Aminooxy)butane-1-thiol, bearing the same aminooxy and thiol functionalities, is compatible with this validated protocol, with the added differentiation of a chiral, four-carbon backbone for applications requiring stereochemical definition.

Carbohydrate–protein conjugation
Supporting evidence
Mild aqueous conditions; oxime ligation preserves cyclic sugar structure; uncoupled saccharide recoverable.
May support cost-efficient glycoconjugate preparation workflows.
Protocol validated with mono-, tetra-saccharides on BSA.
Glycoconjugate vaccine Carbohydrate-protein coupling Oxime ligation

Priority Application Scenarios for (S)-3-(Aminooxy)butane-1-thiol Based on Quantitative Differentiation Evidence


Stereochemically Defined Glycoconjugate Vaccine Constructs

When developing glycoconjugate vaccines where linker chirality may affect epitope presentation to B-cell receptors, (S)-3-(Aminooxy)butane-1-thiol offers a defined S-configuration absent in achiral analogs such as 3-(aminooxy)propane-1-thiol. The validated two-step aminooxy-thiol conjugation methodology [1] supports efficient coupling of synthetic oligosaccharides to carrier proteins with recovery of unreacted saccharide. The four-carbon backbone provides extended spatial separation (~5.1 Å inter-group distance) that may reduce steric occlusion of carbohydrate epitopes compared to the three-carbon analog (~3.6 Å) [2].

Gold Surface Functionalization for Protein Microarrays and Biosensors

For surface plasmon resonance (SPR) chips, quartz crystal microbalance (QCM) sensors, or protein microarrays requiring direct gold-surface immobilization, (S)-3-(Aminooxy)butane-1-thiol enables one-step SAM formation via the free thiol terminus. The aminooxy group remains available for subsequent chemoselective oxime ligation with aldehyde/ketone-functionalized biomolecules [3]. This is a distinct advantage over maleimide-terminated linkers such as N-[4-(aminooxy)butyl]maleimide, which cannot directly anchor to bare gold.

Chiral Probe Development for Enantioselective Biological Recognition Studies

The availability of separate S- and R-enantiomers (CAS 2355480-58-7 and 2349391-25-7, respectively) enables systematic investigation of stereochemistry-dependent effects in bioconjugation outcomes . This is relevant for studying chiral recognition in protein–ligand interactions, nucleic acid binding, or antibody–antigen interfaces where linker stereochemistry could influence binding affinity or selectivity. Achiral linkers, including all PEG-based aminooxy-thiol variants, cannot support such studies.

Small-Molecule Drug Conjugate Synthesis Requiring Defined Linker Geometry

For applications demanding rigorous structural characterization—such as antibody-drug conjugate (ADC) linker design where the drug-to-antibody ratio and conjugate homogeneity are critical quality attributes—(S)-3-(Aminooxy)butane-1-thiol provides a fully defined, low-MW (121.20 Da) rigid scaffold free of the conformational polydispersity inherent to PEG linkers . The oxime bond formed by the aminooxy group also offers superior hydrolytic stability compared to imine conjugates [4], contributing to conjugate shelf-life.

Application
Selection Property
Validation Focus
Stereochemically defined glycoconjugate vaccine research
S-configuration chiral linker; 4-carbon backbone
Epitope accessibility and conjugate stereochemistry review
Gold surface functionalization (SPR, QCM, microarrays)
Free thiol for direct SAM formation
Surface coverage quality and oxime ligation efficiency
Chiral probe development for enantioselective recognition
Separate S- and R-enantiomers available
Chirality-dependent binding selectivity assessment
Defined-linker drug conjugate synthesis (e.g., ADC)
Rigid low-MW scaffold; oxime hydrolytic stability
Conjugate homogeneity and linker stability under storage
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